![molecular formula C19H18N2O7S B14955753 (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B14955753.png)
(2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid
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Overview
Description
This compound is a hybrid heterocyclic molecule combining a coumarin core with a thiazole-acetic acid moiety. The coumarin scaffold (5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl) is acetylated and linked to a 1,3-thiazol-4-yl group, which is further substituted with an acetic acid chain. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The thiazole ring enhances structural diversity and may improve binding affinity to biological targets due to its aromaticity and hydrogen-bonding capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and coumarin moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
(2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The coumarin moiety is known to inhibit enzymes like topoisomerases, while the thiazole ring can interact with different biological targets, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Coumarin-Thiazole Family
Table 1: Key Structural Differences and Properties
Biological Activity
The compound (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid is a synthetic organic molecule featuring a unique structural arrangement that combines a chromone backbone with a thiazole moiety. This article delves into its biological activities, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C23H22N2O5 |
Molecular Weight | 406.4 g/mol |
IUPAC Name | 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl}acetic acid |
CAS Number | 1324079-88-0 |
Purity | >95% |
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Research indicates that compounds with thiazole structures often exhibit significant anticancer properties. For instance, thiazolidine derivatives have shown selective cytotoxicity against various cancer cell lines, including K562 and HeLa cells, with IC50 values ranging from 8.5 µM to 15.1 µM .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and other diseases. For example, derivatives of similar structures have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Antioxidant Properties : Compounds with chromone structures are known for their antioxidant activities. This property is essential for mitigating oxidative stress in cells, which is a contributing factor in various diseases.
Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that thiazolidine derivatives exhibit potent cytotoxic effects against cancer cell lines. For example, one study reported that certain thiazolidinones induced apoptosis in HeLa cells through both extrinsic and intrinsic pathways .
- Comparative Studies : A comparative analysis of thiazolidine derivatives showed that some compounds had IC50 values lower than standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .
- Mechanistic Insights : Mechanistic studies revealed that these compounds could inhibit cell proliferation and induce cell cycle arrest in cancer cells, highlighting their potential for therapeutic development.
Properties
Molecular Formula |
C19H18N2O7S |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C19H18N2O7S/c1-9-12(7-15(22)21-19-20-10(8-29-19)4-16(23)24)18(25)28-14-6-11(26-2)5-13(27-3)17(9)14/h5-6,8H,4,7H2,1-3H3,(H,23,24)(H,20,21,22) |
InChI Key |
LONWXPJMOKTKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=NC(=CS3)CC(=O)O |
Origin of Product |
United States |
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